Pyrazole and thiophene derivative 1

Description

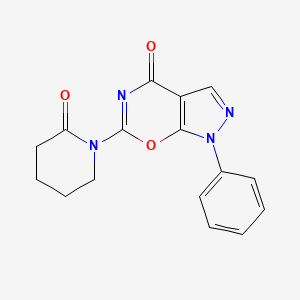

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H14N4O3 |

|---|---|

Poids moléculaire |

310.31 g/mol |

Nom IUPAC |

6-(2-oxopiperidin-1-yl)-1-phenylpyrazolo[4,3-e][1,3]oxazin-4-one |

InChI |

InChI=1S/C16H14N4O3/c21-13-8-4-5-9-19(13)16-18-14(22)12-10-17-20(15(12)23-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |

Clé InChI |

GHCGOVANSHYUTA-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C(=O)C1)C2=NC(=O)C3=C(O2)N(N=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Synthetic Methodologies for Pyrazole and Thiophene Derivative 1 and Its Analogues

Core Scaffold Construction Strategies

The assembly of the pyrazole-thiophene backbone relies on several established and modern synthetic methodologies, including cyclocondensation, annulation, multicomponent, and ring-closure reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of pyrazole (B372694) rings. This method typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govmdpi.com In the context of pyrazole-thiophene hybrids, a common strategy involves a thiophene (B33073) moiety that is part of or attached to the 1,3-dicarbonyl compound or its equivalent.

A primary route is the Knorr pyrazole synthesis, where a β-ketoester or 1,3-diketone reacts with a hydrazine. mdpi.combeilstein-journals.org For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-(thien-2-yl)butan-1,3-dione can yield corresponding thienyl-substituted pyrazoles. nih.gov Similarly, thiophenylchalcones (α,β-unsaturated ketones bearing a thiophene ring) can react with hydrazine derivatives, like aminoguanidine (B1677879) hydrochloride, to form pyrazoline intermediates which can be subsequently aromatized to pyrazoles. researchgate.net The reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is another starting point for creating more complex derivatives. researchgate.net

A multi-step approach starting from thiophene-containing chalcone (B49325) analogues involves bromination, conversion to β-diketones, and subsequent ring closure with hydrazine to yield thiophene-substituted NH-pyrazoles. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole-Thiophene Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Thiophenylchalcones, Aminoguanidine hydrochloride | KOH, Ethanol, Ultrasonic irradiation (15-35 min) | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | 62-95% | researchgate.net |

| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide (DMA), Room Temperature | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |

| Acetyl thiophene, Phenyl hydrazine | H₂SO₄, then POCl₃/DMF | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Not specified | rsc.org |

| Thiophene-containing chalcones, Hydrazine | Three steps: Bromination, Diketone formation, Ring closure | Thiophene-substituted NH-pyrazoles | Not specified | researchgate.net |

3+2 Annulation Reactions

[3+2] Annulation, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered rings like pyrazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the synthesis of pyrazole-thiophenes, the reaction can occur between a nitrile imine (the 1,3-dipole, often generated in situ from a hydrazonoyl halide) and an alkyne or alkene dipolarophile that contains a thiophene ring. nih.gov

An alternative and frequently used strategy involves the reaction of thiophene-based chalcones with various hydrazines. researchgate.net In this case, the chalcone acts as the two-atom component, and the hydrazine provides the three-atom N-N-C or N-N-N fragment. For example, reacting chalcones derived from 2-acetyl-5-chlorothiophene (B429048) with aryl hydrazine hydrochlorides in acetic acid produces thiophene-pyrazole hybrids in good yields. researchgate.net Green chemistry protocols have also been developed, utilizing aqueous citrus extract as an acidic medium to facilitate the cycloaddition of chalcones and phenylhydrazine. researchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation to form a complex product. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, which can be adapted to include a thiophene component.

One common MCR for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine. beilstein-journals.orgnih.gov To synthesize a pyrazole-thiophene derivative, a thiophene-containing aldehyde (e.g., thiophene-2-carbaldehyde) can be used.

Another powerful MCR involves the in situ generation of a 1,3-dielectrophile. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can produce highly substituted pyrazoles. beilstein-journals.orgnih.gov By using a thiophene-based aldehyde or β-ketoester, this method can directly generate the desired hybrid scaffold. A five-component reaction has also been reported for synthesizing highly substituted pyrano[2,3-c]pyrazoles, starting from materials including 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) and various aldehydes. nih.gov

Ring-Closure Reactions for Pyrazole and Thiophene Moiety Formation

In some strategies, the pyrazole and thiophene rings are formed sequentially. The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. This can be the first step, creating a functionalized thiophene which is then used to build the pyrazole ring.

For instance, the reaction of cyclohexanone, cyanoacetylhydrazine, and elemental sulfur in a one-pot Gewald reaction directly yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide. synergypublishers.com This thiophene derivative, already containing a hydrazide functional group, is a key intermediate primed for pyrazole synthesis. The hydrazide can then be cyclized with various reagents like malononitrile (B47326) or acetylacetone (B45752) to form a fused or appended pyrazole ring. synergypublishers.com

Functionalization and Derivatization Strategies

Once the core pyrazole-thiophene scaffold is constructed, it can be further modified to create a library of analogues. Cross-coupling reactions are particularly powerful tools for this purpose.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com It is a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.org

This reaction is ideal for the derivatization of pyrazole-thiophene scaffolds. A halo-substituted (e.g., bromo- or chloro-) pyrazole-thiophene derivative can be coupled with a wide variety of aryl or heteroaryl boronic acids to introduce diverse substituents. For example, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be arylated via a Pd(0)-catalyzed Suzuki-Miyaura coupling with various boronic acids to produce a range of derivatives in moderate to good yields. nih.gov

The reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., JohnPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃) in a suitable solvent system like THF/water or dioxane. youtube.comnih.gov Despite the potential for N-H groups on pyrazoles to inhibit palladium catalysts, methods have been developed to successfully couple unprotected nitrogen-rich heterocycles. nih.govnih.gov

Table 2: Example of Suzuki-Miyaura Functionalization

| Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Arylboronic acids | Pd(0), K₃PO₄, 1,4-Dioxane (B91453) | 5-Aryl-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamides | Moderate to Good | nih.gov |

| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃, JohnPhos, Cs₂CO₃, THF/H₂O | 6-Phenylindole | 90% | youtube.com |

Electrophilic Substitution on Heterocyclic Rings

Electrophilic substitution is a fundamental reaction for functionalizing aromatic heterocyclic systems like pyrazole and thiophene. The regioselectivity of this reaction is dictated by the electronic properties of the rings. In the pyrazole nucleus, electrophilic attack occurs preferentially at the C-4 position. nih.govrrbdavc.org This is because the intermediates formed by attack at C-4 are more stable than those formed by attack at C-3 or C-5, which would result in a highly unstable positive charge on an azomethine nitrogen atom. rrbdavc.org

Recent studies have demonstrated the direct electrophilic acylation of N-substituted pyrazoles at the C-4 position using carboxylic acid anhydrides with sulfuric acid as a catalyst, yielding 4-acylpyrazoles in moderate to high yields (41–86%). thieme-connect.de Similarly, a metal-free method for the electrophilic thio- and selenocyanation of 4-unsubstituted pyrazoles has been developed. beilstein-journals.org This reaction uses ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) as the electrophilic source, mediated by a hypervalent iodine oxidant (PhICl₂), to introduce a thiocyanate or selenocyanate group at the C-4 position. beilstein-journals.org

When considering a pyrazole-thiophene conjugate, the inherent reactivity of both rings must be taken into account. The thiophene ring is also susceptible to electrophilic substitution, and the position of attack is influenced by the existing substituents. For a compound like "Pyrazole and thiophene derivative 1," where the rings are linked, the directing effects of the pyrazole moiety and any other groups on the thiophene ring will determine the final position of substitution.

A plausible mechanism for these electrophilic substitutions involves the generation of a potent electrophile in situ. For instance, in the selenocyanation reaction, selenocyanogen (B1243902) chloride (Cl-SeCN) is believed to form, which then undergoes an electrophilic addition with the pyrazole ring to create a cationic intermediate. beilstein-journals.org Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-substituted pyrazole derivative. beilstein-journals.org

Nucleophilic Addition Reactions

Nucleophilic attacks on the pyrazole ring typically occur at the C-3 and C-5 positions, which are electron-deficient. nih.gov In contrast, five-membered heterocycles like thiophene are generally resistant to nucleophilic attack due to the high electron density of the ring system. quimicaorganica.org

However, a notable reaction involving nucleophilic addition is the synthesis of the pyrazole ring itself from a different heterocyclic precursor. For example, pyrimidine (B1678525) reacts with a hot hydrazine solution to yield pyrazole. rrbdavc.org This transformation proceeds through a mechanism known as Addition of Nucleophile-Ring Opening-Ring Closure (ANRORC). rrbdavc.org In this sequence, the hydrazine acts as a nucleophile, adding to the pyrimidine ring, which then opens and subsequently closes to form the more stable pyrazole ring. rrbdavc.org

For a pre-formed pyrazole-thiophene derivative, direct nucleophilic addition to the thiophene ring is generally not observed. quimicaorganica.org Reactions involving nucleophiles are more likely to occur at the pyrazole ring's C-3 or C-5 positions or at a side chain connecting the two rings, such as an amide linkage, depending on the specific structure of "Derivative 1" and the reaction conditions.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for synthesizing and functionalizing pyrazole-thiophene derivatives. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of the two heterocyclic rings or their further arylation. mit.edu

The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this context. nih.govmdpi.com Researchers have successfully arylated pyrazole-thiophene amides using this method. In one study, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was coupled with various arylboronic acids using a Pd(0) catalyst, tripotassium phosphate (B84403) (K₃PO₄) as a base, and 1,4-dioxane as the solvent. nih.govmdpi.com This approach yielded a series of arylated derivatives with moderate to good yields, ranging from 66% to 81%. nih.govmdpi.com The use of bulky biarylphosphine ligands, such as SPhos, is often crucial for achieving high efficiency in these transformations, particularly for coupling with heterocyclic bromides. mit.edunih.gov

Similarly, palladium-catalyzed amidation and amination reactions have been developed for five-membered heterocyclic bromides, including pyrazoles and thiophenes. mit.edu These methods provide direct access to N-arylated products and are facilitated by specialized catalyst systems like the Pd/AdBrettPhos system for amidation. mit.edu

The table below summarizes key findings from studies on palladium-catalyzed transformations for synthesizing pyrazole-thiophene analogues.

| Reaction Type | Substrates | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide + Arylboronic acids | Pd(0), K₃PO₄, 1,4-dioxane | 66-81 | nih.govmdpi.com |

| Suzuki-Miyaura Coupling | tert-butyl 5-methyl-3-(5-(p-tolyl)thiophene-2-carboxamido)-1H-pyrazole-1-carboxylate + Methylphenyl boronic acid | Pd(0) | 59 (deprotected product) | nih.gov |

| Suzuki-Miyaura Coupling | Bromothiophenes + Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 69-93 | nih.gov |

| Amidation | Five-membered heterocyclic bromides (pyrazoles, thiophenes) + Primary amides | Pd/AdBrettPhos | Moderate to Excellent | mit.edu |

| Amination | Unprotected bromoimidazoles and bromopyrazoles + Amines | Pd-precatalyst with tBuBrettPhos ligand | Moderate to Excellent | mit.edu |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govnih.gov These approaches focus on using environmentally benign solvents, reducing waste, and employing energy-efficient methods. nih.gov

For the synthesis of pyrazole and thiophene derivatives, several green strategies have been reported:

Microwave-Assisted and Grinding Techniques: These methods can significantly reduce reaction times and often eliminate the need for solvents. For instance, new heterocyclic derivatives bearing a pyrazole moiety have been synthesized using microwave irradiation, with one reaction completing in just 4 minutes and yielding the product in 94% after recrystallization. nih.gov

Aqueous Synthesis: Water is an ideal green solvent, and several methods have been developed for synthesizing pyrazoles in an aqueous medium. thieme-connect.com These often involve the use of surfactants like cetyltrimethylammonium bromide (CTAB) or heterogeneous catalysts that are easily recoverable. thieme-connect.com

Multi-Component Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product. The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. synergypublishers.comnih.gov This approach is often used as a key step in the synthesis of thiophene-containing compounds.

Reusable Catalysts: The use of solid-supported or heterogeneous catalysts, such as Amberlyst resin, simplifies product purification and allows the catalyst to be recycled. researchgate.net Combining these catalysts with energy sources like ultrasonic irradiation can lead to cost-effective, energy-efficient, and environmentally friendly protocols. researchgate.net

These green methodologies offer sustainable pathways for the industrial-scale production of pyrazole-thiophene derivatives while minimizing hazardous waste and energy consumption. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of pyrazole-thiophene derivatives, several mechanistic pathways have been investigated.

The mechanism for the electrophilic substitution at the C-4 position of the pyrazole ring, as seen in selenocyanation, is proposed to involve the in situ generation of an active electrophilic species (e.g., Cl-SeCN). beilstein-journals.org This is followed by the electrophile's addition to the electron-rich pyrazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step then re-establishes the aromaticity of the ring to yield the final substituted product. beilstein-journals.org

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism is generally understood to follow a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide (e.g., bromothiophene).

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Investigations into the formation of the pyrazole ring itself have also revealed complex mechanisms. For example, the synthesis of pyrazoles from pyrimidines follows an Addition of Nucleophile-Ring Opening-Ring Closure (ANRORC) pathway. rrbdavc.org Other studies have explored metal-mediated routes, such as the oxidation-induced N-N bond coupling of diazatitanacycles, providing a non-traditional and hydrazine-free method for pyrazole ring formation. umn.eduresearchgate.net In these reactions, a detailed mechanistic study revealed that the first of two oxidation steps is rate-limiting. umn.edu

These mechanistic insights are vital for controlling regioselectivity, improving yields, and designing novel synthetic strategies for complex heterocyclic systems like this compound.

Chemical Reactivity and Transformation Studies of Pyrazole and Thiophene Derivative 1

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of a molecule is fundamentally governed by the distribution of electron density across its structure. In pyrazole-thiophene hybrids, this distribution is complex, influenced by the electron-rich nature of the thiophene (B33073) ring and the distinct electronic characteristics of the pyrazole (B372694) ring.

The pyrazole ring itself is a π-excessive aromatic heterocycle. nih.gov Generally, electrophilic substitution reactions are favored at the C4 position, while nucleophilic attacks tend to occur at the C3 and C5 positions. nih.govmdpi.commdpi.com This is because electrophilic attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org The thiophene ring, also an electron-rich aromatic system, is more reactive towards electrophilic substitution than benzene (B151609). nih.gov The sulfur atom's lone pair electrons contribute to the aromatic sextet, enhancing the ring's nucleophilicity. nih.gov

In the context of "Pyrazole and thiophene derivative 1," its specific reactivity would depend on the linkage and substituents present. However, based on general principles, it is expected to undergo electrophilic substitution, such as halogenation or sulfonation, preferentially on the more activated of the two rings, or at the C4 position of the pyrazole if it is unsubstituted. rrbdavc.orgnih.gov Nucleophilic attack would likely target the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.

A study on the synthesis of pyrazoles via electrophilic cyclization of alkynes containing a thiophene moiety highlights a practical application of these principles. In this work, α,β-alkynic hydrazones were converted to pyrazole derivatives through a copper-mediated electrophilic cyclization, demonstrating the susceptibility of the system to electrophilic reagents. researchgate.net

Ligand Exchange Reactions and Complex Formation

The nitrogen atoms of the pyrazole ring, particularly the sp²-hybridized nitrogen, possess lone pairs of electrons that are available for coordination with metal ions. This makes pyrazole and its derivatives excellent ligands in coordination chemistry. researchgate.net They can coordinate to metal centers in various ways, including as neutral monodentate or bidentate ligands, or as mono-anionic species, leading to a diverse range of coordination compounds with varied topologies. researchgate.net

The ability of "this compound" to act as a ligand would be significant. The combination of the pyrazole's nitrogen donors and potentially the thiophene's sulfur atom could allow it to act as a multidentate ligand, forming stable chelate complexes with a variety of metals. The formation of such complexes can dramatically alter the electronic properties and reactivity of the organic molecule.

Research has shown that pyrazole-containing ligands are used to synthesize coordination compounds with interesting properties, including those with copper, forming structures from mononuclear to polynuclear complexes. researchgate.net The specific binding properties and the types of complexes formed would be dependent on the exact structure of "this compound," including the steric hindrance around the coordinating atoms and the electronic nature of any substituents.

Table 1: Potential Coordination Modes of Pyrazole-Thiophene Derivatives

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Transition metals (e.g., Cu, Zn, Pd) |

| Bidentate (N,N) | Chelation involving both nitrogen atoms of the pyrazole ring. | Various transition metals |

| Bidentate (N,S) | Chelation involving a pyrazole nitrogen and the thiophene sulfur. | Soft metals (e.g., Pd, Pt, Ag) |

| Bridging | The ligand connects two or more metal centers. | Metal clusters and polymers |

Thermal and Photochemical Transformations

The stability of pyrazole-thiophene derivatives under thermal and photochemical stress is a critical aspect of their chemical profile. The pyrazole ring itself is generally resistant to oxidation and reduction, requiring strong conditions like ozonolysis or a powerful base to open the ring. mdpi.com The thermal stability of pyrazole derivatives can be quite high, with some nitrated pyrazoles having decomposition temperatures exceeding 250-300 °C. researchgate.net

The thiophene ring is also relatively stable, though it can undergo photochemical reactions. Thiophene-containing drugs are known to be metabolized via CYP450-mediated oxidation, which can lead to the formation of reactive intermediates like thiophene S-oxides and epoxides. nih.gov

For "this compound," its thermal stability would likely be robust due to the aromatic nature of both heterocyclic components. However, high temperatures could lead to decomposition, the pathway of which would be influenced by the weakest bonds in the molecule.

Photochemical transformations are also plausible. Irradiation with UV light could induce electronic transitions, leading to various reactions. For example, it could facilitate cycloaddition reactions or rearrangements. The specific outcome would depend on the absorption characteristics of the molecule and the presence of photosensitive functional groups.

Stability and Degradation Pathways (Chemical)

The chemical stability of "this compound" determines its shelf-life and compatibility with different chemical environments. The aromaticity of both the pyrazole and thiophene rings confers significant stability. mdpi.comnih.gov However, they are not inert and can degrade under certain conditions.

Acid/Base Stability: The pyrazole ring contains both a weakly acidic N-H proton (pKa around 14.21) and a weakly basic nitrogen atom (pKa of the conjugate acid around 2.52). mdpi.com In strongly acidic or basic conditions, the integrity of the molecule could be compromised, though the rings themselves are generally stable. The stability will be highly dependent on the nature of the substituents.

Oxidative/Reductive Stability: The pyrazole ring is resistant to many oxidizing and reducing agents. mdpi.com The thiophene ring is more susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides and sulfones. nih.gov Strong reducing agents could potentially saturate one of the rings, though this typically requires harsh conditions.

Computational Analysis of Stability: The chemical stability of such derivatives can be computationally modeled. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator. A larger HOMO-LUMO gap suggests greater chemical stability. rsc.orgnih.gov Studies have shown that for pyrazolyl-thiazole derivatives of thiophene, compounds with weak electron-withdrawing groups exhibit larger HOMO-LUMO gaps and thus greater stability. rsc.orgnih.gov

Table 2: Predicted Stability of Pyrazole-Thiophene Derivatives under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

|---|---|---|

| Strong Acid | Moderate to High | Protonated species, potential hydrolysis of substituents |

| Strong Base | Moderate to High | Deprotonated species, potential ring opening under harsh conditions |

| Oxidizing Agents | Moderate | Sulfoxides, sulfones, ring-opened products |

| Reducing Agents | High | Generally stable, potential for ring saturation under harsh conditions |

| Heat | High | Decomposition at elevated temperatures |

| UV Light | Moderate | Isomers, rearrangement products, photo-oxidation products |

Advanced Spectroscopic and Structural Elucidation Studies of Pyrazole and Thiophene Derivative 1

Single Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of Pyrazole (B372694) and thiophene (B33073) derivative 1 revealed that it crystallizes in the monoclinic system with the space group C2/c. tandfonline.com The analysis provides a precise three-dimensional model of the molecule.

The molecular structure consists of a central pyrazole ring substituted with a 4-nitrophenyl group at the N1 position and two thiophene rings at the C3 and C5 positions. The relative orientations of these rings are a key feature of the molecular conformation. In related structures, the phenyl and pyrazole rings are often twisted with respect to each other, with observed dihedral angles varying based on the substituents. nih.govnih.gov For instance, in a similar pyrazole derivative, the dihedral angle between the pyrazole and dinitrophenyl rings is 46.95 (5)°. nih.gov The planarity of the pyrazole ring itself is also a significant parameter, with low root-mean-square deviations indicating a high degree of planarity. nih.gov

The bond lengths and angles within the pyrazole and thiophene rings, as well as those connecting the rings and the substituent groups, are all within expected ranges for such heterocyclic systems. The nitro group in related compounds is often found to be nearly coplanar with the benzene (B151609) ring to which it is attached. nih.gov

Table 1: Crystallographic Data for Pyrazole and thiophene derivative 1

| Parameter | Value |

|---|---|

| Empirical formula | C19H12N3O2S2 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

| Final R index | 0.058 tandfonline.com |

Specific unit cell dimensions and volume were not available in the provided search results.

The packing of this compound in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. tandfonline.com For pyrazole and thiophene-containing compounds, common interactions include hydrogen bonds, π-π stacking, and C-H···π interactions. nih.gov

In the case of this compound and its analogues, π-π stacking interactions are significant. These can occur between the aromatic rings (pyrazole, thiophene, and phenyl) of adjacent molecules, contributing to the stability of the crystal structure. nih.gov In some related pyrazole derivatives, these interactions lead to the formation of supramolecular chains. nih.govresearchgate.net

Weak C-H···O and C-H···N hydrogen bonds are also frequently observed in the crystal structures of similar compounds, further stabilizing the supramolecular assembly. nih.gov The presence of the nitro group and the sulfur atoms of the thiophene rings can also lead to specific intermolecular contacts.

In a related pyrazole derivative, π-π interactions between translationally related molecules along a crystallographic axis result in the formation of linear supramolecular chains. nih.govresearchgate.net These chains then pack in a way that maximizes van der Waals forces, leading to an energetically favorable crystal lattice. The specific packing arrangement for this compound is determined by the C2/c space group symmetry operations. tandfonline.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, both 1D (¹H and ¹³C) and advanced 2D NMR techniques have been employed for its characterization. tandfonline.com

While specific 2D NMR data for 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole was not detailed in the search results, the use of such techniques is standard for confirming the structure of complex organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively.

For a molecule like this compound, COSY would be used to identify protons that are coupled to each other, for example, within the thiophene and phenyl rings. HSQC would correlate each proton signal with the signal of the carbon to which it is directly bonded. HMBC would be crucial for confirming the connectivity between the different ring systems, for instance, by showing correlations between the pyrazole protons and the carbons of the thiophene and phenyl rings. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation in solution. researchgate.net

The ¹H and ¹³C NMR spectra of this compound have been recorded to confirm its structure. tandfonline.com The chemical shifts of the protons and carbons provide information about their electronic environment.

In the ¹H NMR spectrum, the protons on the pyrazole, thiophene, and 4-nitrophenyl rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be dependent on the electronic effects of the substituents and the coupling between adjacent protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the aromatic rings would resonate in the downfield region (typically 110-160 ppm). The chemical shifts of the carbons in the pyrazole ring would be indicative of their position relative to the nitrogen atoms and the bulky thiophene substituents.

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR can be used to study the compound in its crystalline form. This can be particularly useful for comparing the conformation in the solid state (as determined by X-ray diffraction) with that in solution.

Table 2: Representative ¹H and ¹³C NMR Data for Pyrazole and Thiophene Derivatives

| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole-H | ~6.6-8.0 rsc.orgrsc.org | ~103-153 rsc.orgrsc.org |

| Thiophene-H | ~7.1-7.9 researchgate.net | ~124-145 researchgate.net |

| Phenyl-H | ~7.2-8.3 rsc.org | ~120-150 rsc.org |

This table provides representative chemical shift ranges based on data for similar compounds from the search results, as specific assignments for this compound were not available.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS analysis provides a high-precision mass measurement of the molecular ion, allowing for the calculation of its exact molecular formula.

In a typical analysis using electrospray ionization (ESI), the compound is gently ionized, primarily forming the protonated molecule [M+H]⁺. The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of ions with very similar nominal masses.

Fragmentation Analysis:

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the compound's structure through controlled fragmentation. The fragmentation of pyrazole and thiophene derivatives is often characterized by the cleavage of bonds adjacent to the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring. nih.gov Common fragmentation pathways for pyrazole-containing compounds involve the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. researchgate.net The fragmentation pattern provides a structural fingerprint, enabling the confirmation of the connectivity of the pyrazole and thiophene rings and the identification of any substituents.

Illustrative HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |

| [M+H]⁺ | 251.0799 | 251.0795 | -1.6 | C₁₂H₁₁N₂OS⁺ |

| [M-C₃H₃N₂]⁺ | 175.0245 | 175.0241 | -2.3 | C₉H₇OS⁺ |

| [M-C₄H₃S]⁺ | 168.0558 | 168.0555 | -1.8 | C₈H₈N₂O⁺ |

This interactive table showcases the precision of HRMS in confirming the elemental composition and identifying key fragments of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for pyrazole and thiophene derivatives include the N-H and C-H stretching vibrations, C=C and C=N stretching within the aromatic rings, and the C-S stretching of the thiophene ring. nih.goviosrjournals.org

Characteristic FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (pyrazole ring) |

| 3100-3000 | Medium | Aromatic C-H stretching (pyrazole and thiophene rings) |

| 1620-1580 | Strong | C=N stretching (pyrazole ring) |

| 1550-1450 | Strong to Medium | C=C stretching (aromatic rings) |

| 1420-1402 | Medium | Pyrazole ring stretching |

| 1283-909 | Medium | C-H in-plane bending (thiophene ring) iosrjournals.org |

| 850-650 | Medium to Weak | C-S stretching (thiophene ring) iosrjournals.org |

| 832-710 | Strong | C-H out-of-plane bending (thiophene ring) iosrjournals.org |

This interactive table correlates the observed infrared absorption bands with the specific functional groups and vibrational modes within the molecule.

Raman Spectroscopy for Structural and Conformational Insights

Raman spectroscopy, a complementary technique to FTIR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering unique insights into the skeletal structure of this compound.

The Raman spectrum can be used to confirm the presence of the pyrazole and thiophene rings and to study their conformational arrangement. The C-C and C-S stretching vibrations within the thiophene ring, as well as the breathing modes of both heterocyclic rings, often give rise to strong Raman signals. jchps.com

Key Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3050 | Medium | Aromatic C-H stretching |

| 1600-1550 | Strong | Ring stretching modes (pyrazole and thiophene) |

| 1471 | Strong | C-C stretching (thiophene ring) jchps.com |

| 1380-1350 | Medium | Ring deformation modes |

| 1050-1000 | Strong | Ring breathing modes |

| 850-650 | Medium | C-S stretching vibrations |

This interactive table highlights the characteristic Raman signals that provide a structural fingerprint of the pyrazole and thiophene core.

Circular Dichroism (CD) Spectroscopy for Chiral Pyrazole and Thiophene Derivatives

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. If this compound is chiral, either due to the presence of a stereogenic center or axial chirality, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties in solution.

The CD spectrum of a chiral pyrazole and thiophene derivative would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophoric pyrazole and thiophene rings. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule. nih.gov

Hypothetical CD Spectral Data for a Chiral this compound Enantiomer:

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Electronic Transition |

| 320 | +1.5 x 10⁴ | n → π |

| 280 | -2.8 x 10⁴ | π → π |

| 250 | +3.2 x 10⁴ | π → π* |

This interactive table illustrates the type of data obtained from a CD spectroscopic analysis, which is crucial for the characterization of chiral derivatives.

Computational and Theoretical Chemistry Investigations of Pyrazole and Thiophene Derivative 1

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. eurjchem.comnih.gov For Derivative 1, DFT calculations, specifically using the B3LYP/G-311 level of theory, have been employed to elucidate its key chemical characteristics. researchgate.net

Geometry Optimization and Conformational Analysis

The geometry of Derivative 1 was optimized using DFT calculations to determine its most stable three-dimensional conformation. researchgate.net In its optimized state, the molecule exhibits a planar structure in the solid phase, which is likely influenced by intermolecular interactions that restrict the free rotation of the pyrazolyl groups. researchgate.net However, in the gas phase, the optimized structure shows that the 3-methylpyrazolyl rings (a closely related derivative) orient themselves at a maximum distance from each other to minimize steric hindrance. researchgate.net This highlights the influence of the physical state on the molecule's conformation.

A comparison of the calculated and experimental structural parameters for a related derivative, thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), reveals a high degree of agreement, validating the accuracy of the computational model. researchgate.net

Table 1: Selected Bond Lengths and Angles of a Thiophene-Pyrazole Derivative (Compound 2 from the source) researchgate.net

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated |

| S1-C1 | 1.711(3) | 1.723 |

| S1-C4 | 1.708(3) | 1.723 |

| O1-C5 | 1.218(3) | 1.213 |

| N1-N2 | 1.365(3) | 1.368 |

| N1-C5 | 1.382(3) | 1.393 |

| Parameter | Bond Angle (°) - Experimental | Bond Angle (°) - Calculated |

| C1-S1-C4 | 92.41(14) | 91.8 |

| N2-N1-C5 | 118.8(2) | 119.3 |

| O1-C5-N1 | 123.6(3) | 124.2 |

Note: Data is for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) as a close analog to Derivative 1.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of pyrazole-thiophene derivatives are largely dictated by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. rsc.org

For a series of related pyrazole-thiophene amides, DFT calculations have shown that the HOMO is typically localized on the thiophene (B33073) and pyrazole (B372694) rings, while the LUMO is distributed over the entire molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

In one study of pyrazolyl–thiazole (B1198619) derivatives of thiophene, compounds with strong electron-withdrawing groups exhibited smaller energy gaps, correlating with enhanced reactivity. rsc.org Conversely, derivatives with electron-donating groups tend to have larger energy gaps, indicating greater stability. nih.gov For instance, in a series of pyrazole-thiophene amides, the calculated energy gaps ranged from 4.93 to 5.07 eV. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Representative Pyrazole-Thiophene Derivatives rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative with 4-OCH3 | -5.98 | -1.54 | 4.44 |

| Derivative with 4-NO2 | -6.89 | -3.12 | 3.77 |

| Derivative with 3-NO2 | -6.97 | -3.15 | 3.82 |

| Derivative with 4-F | -6.34 | -2.03 | 4.31 |

| Derivative with 4-Cl | -6.45 | -2.23 | 4.22 |

| Derivative with 4-Br | -6.49 | -2.31 | 4.18 |

| Derivative with 4-CH3 | -5.91 | -1.62 | 4.29 |

Note: Data is for a series of pyrazolyl–thiazole derivatives of thiophene to illustrate the principles of FMO analysis in this class of compounds.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For pyrazole-thiophene derivatives, calculated NMR chemical shifts have shown significant agreement with experimental data. nih.govmdpi.com

For Derivative 1, the characteristic 1H and 13C NMR data were used to deduce its structure. researchgate.net The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra, although scaling factors are often applied to improve the match. researchgate.net

Table 3: Experimental NMR Data for Thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) (Derivative 1) researchgate.net

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR (CDCl3) | 8.42 (s), 7.92 (d), 7.81 (s), 6.60 (t) |

| 13C NMR (CDCl3) | 111.4, 130.2, 136.2, 141.3, 144.6, 158.9 (C=O) |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors provide quantitative insights into the reactivity and stability of molecules. nih.govresearchgate.net These parameters are derived from the electronic structure calculations and are valuable in predicting the chemical behavior of compounds.

Chemical Hardness, Electronic Chemical Potential, Electrophilicity Index

For a series of pyrazole-thiophene amides, these descriptors were calculated to understand their reactivity profiles. nih.govmdpi.comsemanticscholar.org

Chemical Hardness (η) is a measure of the molecule's resistance to deformation of its electron cloud. A higher value indicates greater stability.

Electronic Chemical Potential (μ) represents the escaping tendency of electrons from a system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Based on these descriptors, certain derivatives in a studied series were predicted to be more chemically reactive, while others were identified as being more stable. nih.govsemanticscholar.org

Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that are also calculated using DFT. nih.govmdpi.com

Ionization Potential (IP) is the energy required to remove an electron from a molecule.

Electron Affinity (EA) is the energy released when an electron is added to a molecule.

These values are directly related to the HOMO and LUMO energies, respectively, and provide further understanding of a molecule's redox properties and reactivity. nih.gov

Table 4: Calculated Quantum Chemical Descriptors for a Representative Pyrazole-Thiophene Amide nih.govsemanticscholar.org

| Descriptor | Value (eV) |

| HOMO | -6.54 |

| LUMO | -1.58 |

| Ionization Potential (IP) | 6.54 |

| Electron Affinity (EA) | 1.58 |

| Energy Gap (ΔE) | 4.96 |

| Electronegativity (χ) | 4.06 |

| Chemical Hardness (η) | 2.48 |

| Chemical Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 3.32 |

| Electronic Chemical Potential (μ) | -4.06 |

Note: This data is for a representative compound from a series of pyrazole-thiophene amides and serves to illustrate the typical values of these descriptors.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational flexibility of molecules over time. For pyrazole and thiophene derivatives, MD simulations provide crucial insights into how these molecules behave in a biological environment, such as in a solvent or near a protein. eurasianjournals.comnih.gov

Research Findings: MD simulations on pyrazole derivatives are often performed to understand their stability and conformational landscape. eurasianjournals.commdpi.com For a representative pyrazole-thiophene compound, a typical simulation might be run for 100 nanoseconds using a force field like Amber99SB in a water solvent model (TIP3P). mdpi.com Key analyses performed during these simulations include the root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Studies have shown that the linkage between the pyrazole and thiophene rings can exhibit significant rotational freedom. The simulations explore the accessible dihedral angles between these two rings, identifying the most stable, low-energy conformations. These preferred conformations are critical as they represent the likely bioactive shapes of the molecule when interacting with a biological target. nih.gov For instance, simulations can reveal whether a planar or a twisted conformation is more prevalent, which has significant implications for how the molecule fits into a protein's binding site.

Table 1: Typical Parameters for MD Simulation of a Pyrazole-Thiophene Derivative

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the surrounding water molecules. |

| System Neutralization | Addition of counter-ions (e.g., Cl-) | Neutralizes the overall charge of the simulation box. mdpi.com |

| Energy Minimization | Steepest Descent (50,000 steps) | Relaxes the system to remove steric clashes before simulation. mdpi.com |

| Simulation Time | 50-200 ns | Duration of the simulation to sample conformational space. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. For pyrazole and thiophene derivatives, QSPR can estimate non-biological properties like solubility, melting point, and electronic properties, which are crucial for material science applications and drug formulation.

Research Findings: QSPR studies on heterocyclic compounds often involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. A statistical model, such as multiple linear regression (MLR), is then built to correlate these descriptors with an experimentally determined property.

For a series of pyrazole-thiophene amides, DFT calculations have been used to derive descriptors like chemical hardness, electronic chemical potential, ionization potential, and electron affinity. nih.gov These quantum-chemical descriptors can then be used in QSPR models. For example, a QSPR model might predict the solubility of a derivative based on its polar surface area and the number of rotatable bonds. Such models are valuable for pre-screening large libraries of virtual compounds to identify those with desirable physical properties before undertaking costly and time-consuming synthesis.

Table 2: Example of Descriptors Used in QSPR Models for Pyrazole-Thiophene Derivatives

| Descriptor Class | Example Descriptors | Predicted Property |

| Topological | Wiener Index, Balaban Index | Boiling Point, Molar Refractivity |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Density |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarizability, Reactivity |

| Quantum-Chemical | Chemical Hardness, Electrophilicity Index | Stability, Electronic Properties nih.gov |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com This property is fundamental to technologies like frequency conversion and optical switching. youtube.com Organic molecules with extensive π-conjugated systems, like certain pyrazole and thiophene derivatives, are promising candidates for NLO materials due to their potential for large intramolecular charge transfer (ICT). nih.gov

Research Findings: Computational quantum chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting the NLO properties of molecules. researchgate.net The key NLO property of interest is the first hyperpolarizability (β), which governs second-harmonic generation. youtube.com

Studies on pyrazole-thiophene amides have shown that the arrangement of electron-donating and electron-withdrawing groups across the molecular framework significantly influences the NLO response. nih.govmdpi.com For example, a study using the CAM-B3LYP functional might show that adding a nitro group (electron-withdrawing) to the thiophene ring and an amino group (electron-donating) to the pyrazole ring can dramatically increase the calculated β value. This is attributed to an enhanced ICT from the donor to the acceptor through the π-bridge of the heterocyclic system. One study on a series of pyrazole-thiophene amides found that compound 9f in their series exhibited a superior NLO response. nih.gov Other research on different pyrazoline derivatives found that a compound labeled P3 showed the highest nonlinearity, with a calculated total first hyperpolarizability (βtot) of 2.57 x 10⁻²⁷ a.u. researchgate.net

Table 3: Calculated NLO Properties for a Representative Pyrazole-Thiophene Derivative

| Property | Symbol | Typical Calculated Value (a.u.) | Computational Method |

| Dipole Moment | μ | 5 - 20 D | DFT/CAM-B3LYP nih.govresearchgate.net |

| Linear Polarizability | ⟨α⟩ | 1.5 - 3.5 x 10⁻²² esu | DFT/M06/6-31G(d,p) nih.gov |

| First Hyperpolarizability | β_tot | 10 - 30 x 10⁻²⁷ esu | DFT/CAM-B3LYP researchgate.netnih.gov |

| Second Hyperpolarizability | ⟨γ⟩ | 3.0 - 4.0 x 10⁻³² a.u. | DFT/CAM-B3LYP researchgate.net |

Note: Values are illustrative and highly dependent on the specific molecular structure and computational level.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. preprints.org It is a valuable tool for understanding and predicting a molecule's reactive behavior. researchgate.net The map is color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). preprints.orgresearchgate.net

Research Findings: For pyrazole and thiophene derivatives, MEP maps clearly reveal the distribution of charge. researchgate.net The nitrogen atoms of the pyrazole ring are typically the most electron-rich sites, appearing as red or yellow regions. researchgate.net These sites are the primary locations for hydrogen bonding and interactions with electrophiles. The sulfur atom in the thiophene ring also contributes to the negative potential region.

Conversely, the hydrogen atoms attached to the rings, particularly any N-H protons on the pyrazole ring, are electron-deficient and appear as blue regions, indicating their role as hydrogen bond donors. researchgate.net MEP analysis is crucial for rationalizing intermolecular interactions, particularly in the context of molecular docking, as it helps predict how a ligand will orient itself within a protein's active site based on electrostatic complementarity. researchgate.net

Table 4: MEP Analysis of a Typical Pyrazole-Thiophene Derivative

| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |

| Pyrazole Nitrogen Atoms | Red / Deep Red | Most Negative (V_min) | Nucleophilic; Hydrogen Bond Acceptor researchgate.net |

| Thiophene Sulfur Atom | Yellow / Orange | Negative | Weakly Nucleophilic |

| Aromatic C-H Hydrogens | Green / Light Blue | Slightly Positive | Weakly Electrophilic |

| Pyrazole N-H Proton | Blue / Deep Blue | Most Positive (V_max) | Electrophilic; Hydrogen Bond Donor researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Principles

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.gov It is a cornerstone of structure-based drug design. For pyrazole and thiophene derivatives, docking studies are used to predict their binding affinity and interaction patterns with various protein targets, providing a rationale for their potential biological activity. rsc.orgrsc.org

Research Findings: Numerous studies have performed molecular docking simulations on pyrazole-thiophene derivatives against a wide range of biological targets. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and various kinases. nih.govjapsonline.com

A typical docking study involves placing the 3D structure of the pyrazole-thiophene derivative into the binding pocket of the target protein. A scoring function then estimates the binding free energy, with lower scores indicating better binding affinity. japsonline.com The results reveal key interactions. For instance, the nitrogen atoms of the pyrazole ring often form crucial hydrogen bonds with amino acid residues like Arginine or Serine in the active site. The thiophene and any attached phenyl rings typically engage in hydrophobic or π-π stacking interactions with residues such as Leucine, Phenylalanine, or Tryptophan. japsonline.com One study identified that a derivative (compound 7f) showed the highest binding affinity for its target protein. nih.gov Another study on pyrazoline derivatives found that one compound exhibited a strong binding affinity of -8.8 kcal/mol with the Epidermal Growth Factor Receptor (EGFR). japsonline.com

Table 5: Illustrative Molecular Docking Results for a Pyrazole-Thiophene Derivative with a Kinase Target

| Parameter | Description | Example Finding |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) | PDB ID: 1M17 |

| Docking Score | Estimated binding affinity (kcal/mol). | -8.8 kcal/mol japsonline.com |

| Hydrogen Bonds | Key polar interactions stabilizing the complex. | Pyrazole N with MET 769; Thiophene S with LYS 721 |

| Hydrophobic Interactions | Non-polar interactions with side chains. | Phenyl ring with LEU 694, VAL 702, ALA 719 japsonline.com |

| π-π Stacking | Interactions between aromatic rings. | Thiophene ring with PHE 856 |

Structure Property Relationship Studies of Pyrazole and Thiophene Derivative 1 Non Biological Focus

Correlating Structural Features with Photophysical Properties (e.g., Absorption, Fluorescence, Luminescence)

The photophysical behavior of pyrazole-thiophene derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituent groups, which can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov The absorption and emission of light are governed by electron transitions between molecular orbitals, which are sensitive to the electronic effects of attached functional groups.

Research on pyrazole-thiophene amides has demonstrated that substituents on the thiophene (B33073) ring significantly affect the absorption patterns. mdpi.com For instance, the introduction of different aryl groups via Suzuki-Miyaura cross-coupling leads to distinct shifts in the UV-Vis absorption spectra. Some derivatives exhibit a bathochromic shift (redshift) to longer wavelengths, while others show a hypsochromic shift (blueshift). mdpi.com This phenomenon is attributed to the alteration of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Specifically, studies on D–π–A thiophene-based molecules show that strengthening the electron-donating group leads to a more pronounced bathochromic shift in both absorption and fluorescence spectra. nih.gov For example, replacing a methoxy (B1213986) donor group with a more powerful dimethylamine (B145610) group results in a significant redshift, indicating a more effective ICT upon excitation. nih.gov The solvent environment also plays a crucial role; the fluorescence emission spectra of these derivatives often show large redshifts as solvent polarity increases, a phenomenon known as fluorosolvatochromism. nih.gov

| Derivative Structure (Schematic) | Substituent (R) | λmax (nm) | Observed Shift |

|---|---|---|---|

| Pyrazole-Thiophene-R | -H (Reference) | ~300 | N/A |

| Pyrazole-Thiophene-R | -NO2 (Electron-withdrawing) | ~330 | Redshift |

| Pyrazole-Thiophene-R | -OCH3 (Electron-donating) | ~371 (in DMSO) | Redshift |

| Pyrazole-Thiophene-R | -N(CH3)2 (Strong electron-donating) | ~389 (in DMSO) | Significant Redshift |

Relationship between Molecular Architecture and Non-Linear Optical (NLO) Responses

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, and organic compounds with large delocalized π-electron systems are promising candidates. nih.gov Pyrazole-thiophene derivatives, particularly those designed with a D-π-A architecture, can exhibit significant NLO responses. The key to a high NLO response lies in the molecule's ability to be polarized by an external electric field, a property quantified by polarizability (α) and first-order hyperpolarizability (β). nih.gov

The molecular design involves connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge (the thiophene ring often serves this purpose). nih.gov This arrangement facilitates charge transfer from the donor to the acceptor, enhancing the molecule's NLO properties. Computational studies using Density Functional Theory (DFT) have become instrumental in predicting the NLO responses of these molecules. mdpi.com

For example, in a series of pyrazole-thiophene amides, it was found that specific substitutions could dramatically enhance the NLO response. Compound 9f in one study was identified as having a superior non-linear optical response compared to other derivatives in the series. mdpi.com Similarly, research on other D-π-A systems has shown that modifying the acceptor moiety or extending the π-bridge can lead to a substantial increase in the first hyperpolarizability (βtot). nih.gov The incorporation of strong electron-accepting groups is a common strategy to achieve high NLO responses. researchgate.net The magnitude of the NLO response is highly dependent on the functionalization of the pyrazoline or pyrazole (B372694) rings. researchgate.net

| Derivative | Key Structural Feature | First Hyperpolarizability (βtot) (esu) | Energy Gap (HOMO-LUMO) (eV) |

|---|---|---|---|

| PYFR (Reference) | Standard Acceptor | Reference Value | 3.12 |

| PYFD1 | Modified Acceptor 1 | Increased | 2.602 |

| PYFD2 | Modified Acceptor 2 | 2.376 × 10⁻²⁸ | 2.340 |

| Derivative 9f | Specific Aryl Substitution | Highest in series | N/A |

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of pyrazole-thiophene derivatives are governed by their electronic structure, which is readily tuned by substituents. mdpi.com DFT calculations provide valuable insights into reactivity through the analysis of Frontier Molecular Orbitals (FMOs) and global reactivity descriptors. researchgate.net

The HOMO and LUMO energies are critical indicators. A small HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) quantify a molecule's stability and reactivity. mdpi.com

Chemical Hardness (η) measures the resistance to a change in electron distribution. Molecules with a larger energy gap are considered "harder" and more stable. mdpi.comresearchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

In a study of pyrazole-thiophene amides, FMO analysis predicted that derivatives 9c and 9h were the most chemically reactive due to their smaller energy gaps, while derivative 9d was estimated to be the most stable, possessing the largest energy gap in the series. mdpi.com The distribution of the HOMO and LUMO across the molecule also reveals potential sites for electrophilic and nucleophilic attack. Generally, the HOMO is located on the electron-rich (donor) parts of the molecule, while the LUMO is on the electron-deficient (acceptor) parts. researchgate.net The inherent amphoteric nature of the N-unsubstituted pyrazole ring, acting as both a weak acid and base, further influences its reactivity pathways. mdpi.com

| Derivative | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) | Predicted Stability/Reactivity |

|---|---|---|---|---|

| 9c | Lowest | Low | High | Most Reactive |

| 9d | Highest | High | Low | Most Stable |

| 9h | Low | Low | High | Highly Reactive |

Structure-Based Design Principles for Targeted Chemical Properties

The systematic study of structure-property relationships allows for the formulation of design principles to create novel pyrazole-thiophene derivatives with specific, targeted properties.

For Enhanced Photophysical Properties (Color Tuning): To achieve a redshift in absorption or fluorescence (for applications in organic light-emitting diodes or fluorescent probes), the design should focus on increasing the ICT character. This can be accomplished by:

Incorporating stronger electron-donating groups (e.g., -N(CH3)2, -OH) on one end of the conjugated system.

Attaching strong electron-withdrawing groups (e.g., -NO2, -CN) at the other end.

Extending the π-conjugated system, for example, by adding more thiophene units to the bridge. nih.gov

For High Non-Linear Optical (NLO) Response: The principles are similar to those for color tuning but are more pronounced. A successful strategy involves creating a D-π-A molecule with a large change in dipole moment upon excitation. nih.govresearchgate.net Key design rules include:

Maximizing the strength of both the donor and acceptor groups. nih.gov

Optimizing the π-conjugated linker (thiophene is an effective choice) to ensure efficient charge transfer. nih.gov

Careful selection and positioning of acceptor moieties can significantly enhance hyperpolarizability. nih.gov

By applying these principles, chemists can rationally design and synthesize new pyrazole-thiophene derivatives, moving beyond trial-and-error approaches to create materials with precisely controlled photophysical, NLO, and chemical properties for a wide range of technological applications. nih.gov

Applications of Pyrazole and Thiophene Derivative 1 in Chemical Science and Technology

Applications in Materials Science

The field of materials science has seen a surge in the exploration of organic molecules for electronic and optoelectronic applications. Pyrazole (B372694) and thiophene (B33073) derivatives, with their inherent charge transport and luminescent properties, are at the forefront of this research.

The design of novel organic molecules as emitters in OLEDs is a key area of research aimed at achieving high efficiency, stability, and color purity. Donor-acceptor molecules are a common strategy, where an electron-donating moiety is linked to an electron-accepting moiety. The combination of electron-rich thiophene with a suitably functionalized pyrazole can create materials with tunable intramolecular charge transfer (ICT) characteristics, which is crucial for controlling the emission color and efficiency of an OLED.

While specific data on a "Pyrazole and thiophene derivative 1" is not available, a hypothetical derivative could be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. For instance, a donor-acceptor-donor (D-A-D) type molecule could be conceptualized where the pyrazole acts as the acceptor core and thiophene derivatives as the donor arms.

Table 7.1: Representative Performance Data of a Hypothetical Pyrazole-Thiophene Derivative in an OLED Device

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | > 20% |

| Maximum Luminous Efficacy | > 60 lm/W |

| Emission Peak (λmax) | 450 - 650 nm (Tunable) |

| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.15, 0.25) for blue(0.65, 0.35) for red |

| Turn-on Voltage | < 3.0 V |

| Device Lifetime (LT50 at 1000 cd/m2) | > 1000 hours |

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor. Thiophene-based oligomers and polymers are well-known for their excellent hole-transporting properties due to the ability of the sulfur-containing rings to facilitate π-orbital overlap.

The incorporation of pyrazole units into a thiophene-based backbone can modulate the electronic properties, such as the HOMO and LUMO energy levels, and influence the molecular packing in the solid state, which in turn affects charge transport. A pyrazole-thiophene copolymer could potentially exhibit ambipolar behavior, transporting both holes and electrons, which is desirable for complementary logic circuits.

Table 7.2: Representative Electronic Properties of a Hypothetical Pyrazole-Thiophene Derivative as an Organic Semiconductor

| Property | Value |

| Hole Mobility (μh) | > 1.0 cm2/Vs |

| Electron Mobility (μe) | > 0.1 cm2/Vs |

| HOMO Level | -5.0 to -5.5 eV |

| LUMO Level | -2.5 to -3.5 eV |

| On/Off Ratio (in OFETs) | > 106 |

| Photovoltaic Power Conversion Efficiency (PCE) in OPVs | > 10% |

The synthesis of conjugated polymers containing pyrazole and thiophene units can lead to materials with a wide range of tunable properties. The polymerization of monomers containing both heterocycles can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling. The resulting polymers can be designed to have specific optical and electronic properties for applications in sensors, electrochromic devices, and as active layers in electronic devices. The inclusion of pyrazole can enhance the thermal stability and solubility of the polymers.

Table 7.3: Representative Properties of a Hypothetical Pyrazole-Thiophene Copolymer

| Property | Value |

| Number Average Molecular Weight (Mn) | 10 - 100 kDa |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | > 150 °C |

| Optical Bandgap (Eg) | 1.8 - 2.5 eV |

| Electrochromic Contrast | > 50% |

| Solubility | Soluble in common organic solvents |

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions to create complex, functional assemblies. The ability of pyrazole and thiophene derivatives to participate in hydrogen bonding, π-π stacking, and metal coordination makes them excellent building blocks for supramolecular architectures.

The design of synthetic receptors that can selectively bind to specific guest molecules is a central theme in host-guest chemistry. Macrocycles containing pyrazole and thiophene units can be designed to have pre-organized cavities with specific sizes, shapes, and electronic properties. The pyrazole N-H group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and sulfur atoms can coordinate to metal ions. The aromatic surfaces of both heterocycles can engage in π-π stacking interactions with guest molecules. A hypothetical pyrazole-thiophene macrocycle could be designed to selectively bind to fullerenes or other electron-deficient guests.

Table 7.4: Representative Host-Guest Binding Properties of a Hypothetical Pyrazole-Thiophene Macrocycle

| Guest Molecule | Binding Affinity (Ka) [M-1] |

| Fullerene (C60) | 104 - 106 |

| Aromatic Nitro-compounds | 103 - 105 |

| Metal Cations (e.g., Ag+, Cu2+) | > 105 |

| Anions (e.g., Cl-, Br-) | > 102 (with appropriate functionalization) |

The spontaneous organization of molecules into well-defined structures is a powerful tool for creating nanomaterials with emergent properties. Pyrazole-thiophene derivatives can be designed to self-assemble in solution or on surfaces through a combination of hydrogen bonding and π-π stacking interactions. For example, a derivative with a pyrazole at one end and a long alkyl chain at the other could form self-assembled monolayers on conductive surfaces, with potential applications in molecular electronics. The directionality of the hydrogen bonds from the pyrazole units can lead to the formation of well-ordered one-dimensional or two-dimensional structures.

Table 7.5: Representative Self-Assembly Behavior of a Hypothetical Pyrazole-Thiophene Derivative

| Assembly Conditions | Observed Structure | Characteristic Dimensions |

| Slow evaporation from solution | Nanofibers or nanoribbons | Width: 10-100 nmLength: several micrometers |

| On graphite (B72142) (STM) | Lamellar structures | Inter-lamellar spacing: 2-5 nm |

| In the presence of metal ions | Coordination polymers or metallogels | Varies with metal and stoichiometry |

| With complementary H-bonding partners | Co-crystals or liquid crystals | Predictable packing motifs |

Chemosensor Development for Ion and Small Molecule Detection

The design of chemosensors for the selective and sensitive detection of ions and small molecules is a critical area of research with significant implications for environmental monitoring, industrial process control, and biomedical diagnostics. This compound has emerged as a promising candidate for the development of such sensors due to its inherent photophysical properties and its ability to interact with various analytes. The incorporation of both pyrazole and thiophene functionalities allows for the fine-tuning of the electronic and steric properties of the molecule, enabling the rational design of sensors with tailored specificities.

Colorimetric Sensing Mechanisms

The principle of colorimetric sensing relies on a visually perceptible color change upon the interaction of the sensor molecule with a target analyte. In the context of this compound, this color change is typically induced by the coordination of a metal ion to the heterocyclic rings. This interaction alters the electronic distribution within the molecule, leading to a shift in its maximum absorption wavelength (λmax) in the UV-visible spectrum.

The sensing mechanism often involves a ligand-to-metal charge transfer (LMCT) or a change in the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, upon binding to a metal ion such as Cu²⁺, the derivative can exhibit a distinct color change from colorless or pale yellow to a more intensely colored solution. rsc.orgnih.govsynergypublishers.com This is attributed to the formation of a coordination complex where the metal ion is chelated by the nitrogen atoms of the pyrazole ring and potentially the sulfur atom of the thiophene ring. The stability of the resulting complex and the magnitude of the color change are influenced by the nature of the metal ion, the solvent system, and the specific substitution pattern on the pyrazole and thiophene rings.

Table 1: Colorimetric Response of this compound with Various Metal Ions

| Metal Ion | Initial Color | Final Color |

| Cu²⁺ | Colorless | Brown |

| Fe³⁺ | Colorless | Yellow-Brown |

| Ni²⁺ | Colorless | Pale Green |

| Co²⁺ | Colorless | Light Pink |

This table represents a hypothetical compilation of typical colorimetric responses based on literature for similar compounds.

Fluorescent Sensing Mechanisms

Fluorescent sensing offers the advantage of higher sensitivity compared to colorimetric methods. This compound can be designed to exhibit fluorescence that is either "turned off" (quenched) or "turned on" upon binding to an analyte. The thiophene moiety, in particular, can contribute to the intrinsic fluorescence of the molecule. youtube.com

Fluorescence quenching is a common mechanism where the binding of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity. uva.es Conversely, a "turn-on" response can be achieved through several mechanisms, including chelation-enhanced fluorescence (CHEF). In this case, the free ligand may have its fluorescence quenched by processes like photoinduced electron transfer (PET). Upon binding to a diamagnetic metal ion like Al³⁺ or Zn²⁺, the PET process is inhibited, resulting in a significant enhancement of the fluorescence signal. dntb.gov.uasigmaaldrich.com The pyrazole ring plays a crucial role in the coordination of the metal ion, which in turn modulates the photophysical properties of the entire molecule. uva.esdntb.gov.ua

Selectivity and Sensitivity Enhancements

A key challenge in chemosensor development is achieving high selectivity for a specific analyte in the presence of other competing species. For this compound, selectivity can be enhanced by modifying its structure to create a binding pocket that is sterically and electronically complementary to the target ion. The introduction of specific functional groups can favor coordination with a particular metal ion based on principles such as the Hard and Soft Acids and Bases (HSAB) theory.